molecular formula C31H34N4O5 B2753642 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide CAS No. 899915-18-5

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Numéro de catalogue B2753642
Numéro CAS: 899915-18-5
Poids moléculaire: 542.636
Clé InChI: KQJBQLTZAVDKEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C31H34N4O5 and its molecular weight is 542.636. The purity is usually 95%.
BenchChem offers high-quality 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on related compounds emphasizes the importance of synthesis and spectroscopic characterization in the development of new pharmaceuticals and materials. For instance, studies have reported on the synthesis and characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings, highlighting the relevance of structural analysis and reactivity studies using DFT calculations and molecular dynamics simulations (Pillai et al., 2019). Such foundational research is critical for understanding the chemical and physical properties of novel compounds, paving the way for their potential applications.

Biological Evaluation

Biological evaluations of structurally related compounds have revealed their potential in treating various diseases. For example, certain Schiff bases have demonstrated significant antioxidant and α-glucosidase inhibitory activities, suggesting their utility in managing oxidative stress and diabetes (Pillai et al., 2019). Additionally, compounds such as 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been explored for their alpha-adrenoceptor binding affinity and antihypertensive activity, although with varying degrees of success (Bordner et al., 1988). These studies underscore the potential of complex organic molecules in drug discovery and development, particularly in targeting specific biological pathways.

Material Science Applications

While the primary focus of research on related compounds has been in the realm of medicinal chemistry, their unique structures and properties also offer potential applications in material science. For example, the synthesis and thermal rearrangement of sym-triazines and their derivatives could have implications for the development of new materials with specific thermal properties (Dovlatyan et al., 2010).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroquinazoline-4-one with 2-(mesitylamino)-2-oxoethyl benzoate followed by N-alkylation with 2-methoxybenzyl bromide and subsequent reduction of the ester to the corresponding alcohol.", "Starting Materials": [ "2-amino-3,4-dihydroquinazoline-4-one", "2-(mesitylamino)-2-oxoethyl benzoate", "2-methoxybenzyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroquinazoline-4-one with 2-(mesitylamino)-2-oxoethyl benzoate in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent such as methanol or chloroform to give the corresponding 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate.", "Step 2: N-alkylation of the intermediate obtained in step 1 with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO to give the corresponding 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)benzamide.", "Step 3: Reduction of the ester group in the intermediate obtained in step 2 to the corresponding alcohol using a reducing agent such as sodium borohydride in a suitable solvent such as methanol or ethanol in the presence of a catalyst such as hydrochloric acid to give the final product, 4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide." ] }

Numéro CAS

899915-18-5

Nom du produit

4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide

Formule moléculaire

C31H34N4O5

Poids moléculaire

542.636

Nom IUPAC

4-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C31H34N4O5/c1-20-16-21(2)29(22(3)17-20)33-28(37)19-35-25-12-7-6-11-24(25)30(38)34(31(35)39)15-9-14-27(36)32-18-23-10-5-8-13-26(23)40-4/h5-8,10-13,16-17H,9,14-15,18-19H2,1-4H3,(H,32,36)(H,33,37)

Clé InChI

KQJBQLTZAVDKEW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.